Piperidine, 2-(nitromethylene)-

insecticidal SAR NMH derivatives agrochemical research

Procure Piperidine, 2-(nitromethylene)- as the unsubstituted core scaffold essential for quantitative SAR studies of NMH insecticides. This compound enables precise determination of fold-change in insecticidal activity conferred by 3-position substituents (halogens, alkyl, alkoxy) and is the critical baseline for investigating N-substitution effects on nAChR agonist potency. Use as the parent in receptor-binding assays comparing nitromethylene vs. nitroimine pharmacophores, and to study how heterocyclic ring size influences spatial presentation to the nAChR binding pocket. ≥98% purity for reliable, reproducible results.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 50902-03-9
Cat. No. B8623691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 2-(nitromethylene)-
CAS50902-03-9
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1CCNC(=C[N+](=O)[O-])C1
InChIInChI=1S/C6H10N2O2/c9-8(10)5-6-3-1-2-4-7-6/h5,7H,1-4H2
InChIKeySKKTZJVNTSSCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 2-(nitromethylene)- (CAS 50902-03-9): Unsubstituted Core Scaffold of the Nitromethylene Heterocycle Insecticide Class


Piperidine, 2-(nitromethylene)- (CAS 50902-03-9), also designated as 2-nitromethylene-piperidine, is a heterocyclic small molecule with molecular formula C₆H₁₀N₂O₂ and molecular weight 142.16 g/mol [1]. It belongs to the nitromethylene heterocycle (NMH) class of insecticides, characterized by a piperidine ring bearing a nitromethylene substituent at the 2-position [2]. This compound functions as a fast-acting neurotoxicant acting as an agonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) in insect cholinergic synapses, producing a biphasic effect consisting of initial excitation followed by blockade of nerve impulse propagation [3][4]. As the unsubstituted core scaffold of the NMH class—lacking the N-alkylation and heterocyclic modifications present in commercialized neonicotinoid insecticides—this compound serves as the foundational reference structure from which numerous derivatives and commercial analogs were developed [2][5].

Why Generic Substitution with N-Substituted or Nitroimine Analogs of Piperidine, 2-(nitromethylene)- Is Not Feasible for SAR Research


Substitution of Piperidine, 2-(nitromethylene)- with N-alkylated derivatives or nitroimine-type analogs is not scientifically valid for structure-activity relationship (SAR) investigations because the unsubstituted scaffold provides a unique baseline for assessing the magnitude and direction of substituent effects [1]. While 3-substituted-2-(nitromethylene)piperidines with small halogen or alkyl groups demonstrate increased insecticidal activity relative to the unsubstituted parent compound, the precise fold-change quantification depends entirely on having the unmodified core as the reference comparator [1]. Additionally, nitromethylene-type compounds exhibit far higher binding affinity at insect nAChRs than corresponding nitroimine-type neonicotinoids, but with lower hydrophobicity that differentially affects central nervous system penetration—properties that cannot be extrapolated from commercial analogs back to the core scaffold without direct measurement [2]. The absence of the 3-pyridylmethylamine moiety (present in commercial neonicotinoids such as imidacloprid, thiamethoxam, and nitenpyram) in this compound fundamentally alters its physicochemical profile, binding characteristics, and species selectivity profile relative to marketed insecticides, rendering cross-class substitution inappropriate for procurement decisions in SAR-driven research [3].

Piperidine, 2-(nitromethylene)- Comparative Evidence: Quantified Differentiation Against N-Substituted Derivatives and Heterocyclic Analogs


Piperidine, 2-(nitromethylene)- as Baseline Reference for Quantifying Activity Gains from 3-Position Halogen or Alkyl Substitution

The unsubstituted Piperidine, 2-(nitromethylene)- scaffold serves as the essential baseline comparator for quantifying the activity enhancement conferred by 3-position substitution. Analogues with small group substituents at the 3-position (e.g., halogens or small alkyl groups) were found to have increased levels of insecticidal activity relative to the parent unsubstituted compound [1]. Without procurement of the unsubstituted core scaffold, the magnitude of this activity gain cannot be experimentally established in any SAR study [1].

insecticidal SAR NMH derivatives agrochemical research

Piperidine, 2-(nitromethylene)- vs. N-Substituted 2-(Nitromethylene)piperidines: Distinct Activity Profiles Requiring Discrete Procurement

N-substituted-2-(nitromethylene)piperidines exhibit profound insecticidal effects resulting from a mode of action distinct from known classes of insecticides, insect chemosterilants, and other chemicals affecting insect growth and reproduction [1]. The specific N-substituent identity (e.g., ethyl group as in 1-ethyl-2-(nitromethylene)piperidine) critically determines the compound's neurophysiological profile and species-specific potency [2]. The unsubstituted Piperidine, 2-(nitromethylene)- lacks this N-alkylation and therefore cannot substitute for N-substituted analogs in assays requiring precise substituent-defined activity profiles, nor can N-substituted derivatives substitute for the unsubstituted scaffold when the baseline core is required [2].

insecticide discovery nAChR agonist NMH scaffold

Nitromethylene vs. Nitroimine Pharmacophore: Differentiated Binding Affinity and Hydrophobicity Requiring Careful Compound Selection

Among neonicotinoid insecticides, nitromethylene-type compounds exhibit far higher binding affinity for insect nicotinic acetylcholine receptors (nAChRs) compared to nitroimine-type compounds, but are less hydrophobic, and the net result is either better or inferior insecticidal activity depending on the specific scaffold and target species [1]. Piperidine, 2-(nitromethylene)- represents the nitromethylene pharmacophore type, whereas commercial neonicotinoids such as imidacloprid, thiamethoxam, and clothianidin contain a nitroimine or N-cyanoimine tip [2]. This fundamental pharmacophore distinction produces different binding kinetics, selectivity profiles, and physicochemical properties that preclude interchangeable use in receptor pharmacology studies [1].

neonicotinoid pharmacology nAChR binding insecticide selectivity

Piperidine vs. Imidazolidine and Pyrrolidine Core Scaffolds: Ring Size Governs Reactivity, Binding Geometry, and Reduction Kinetics

The six-membered piperidine ring of Piperidine, 2-(nitromethylene)- confers distinct physicochemical properties compared to five-membered pyrrolidine and imidazolidine analogs. Computational data show a predicted density of 1.2±0.1 g/cm³ and boiling point of 260.5±29.0 °C at 760 mmHg for the piperidine scaffold, compared to 1.4±0.1 g/cm³ density and 268.5±40.0 °C boiling point for 2-(nitromethylene)imidazolidine [1]. Beyond these bulk property differences, the ring size alters the geometry of the nitromethylene pharmacophore presentation to the nAChR binding pocket and affects reduction kinetics in biological systems—piperidine nitroxides show shorter half-lives in blood compared to pyrrolidine nitroxides due to differing reduction rates [2]. The unsubstituted piperidine core provides a distinct spatial presentation of the nitromethylene group that cannot be replicated by five-membered or seven-membered ring analogs.

heterocyclic scaffold selection NMH core comparison nAChR pharmacophore

Recommended Research and Procurement Scenarios for Piperidine, 2-(nitromethylene)- (CAS 50902-03-9) Based on Comparative Evidence


Baseline Reference Compound for 3-Position Substitution SAR Studies in Agrochemical Discovery

Procure Piperidine, 2-(nitromethylene)- as the essential unsubstituted baseline comparator when evaluating the insecticidal activity enhancement conferred by 3-position substituents (halogens, small alkyl groups, alkoxy groups, or diazo moieties) in novel NMH derivative synthesis programs. The compound enables quantitative determination of the fold-change in activity that 3-position modifications produce relative to the unsubstituted core scaffold [1].

Core Scaffold for N-Alkylation SAR Programs Distinguishing Baseline from Substituted Activity

Utilize Piperidine, 2-(nitromethylene)- as the parent scaffold when investigating the effect of N-substitution (e.g., ethyl, pyridylmethyl, or other alkyl/aryl groups) on nAChR agonist potency, species selectivity, and insecticidal spectrum. The unsubstituted core provides the necessary reference point to isolate the contribution of the N-substituent to the overall pharmacological profile [1][2].

Nitromethylene Pharmacophore Reference for Comparative nAChR Binding Studies vs. Nitroimine Analogs

Deploy Piperidine, 2-(nitromethylene)- as a representative nitromethylene-type compound in receptor binding assays comparing the binding affinity, kinetics, and selectivity profiles of nitromethylene versus nitroimine or N-cyanoimine neonicotinoid pharmacophores at insect and vertebrate nAChR subtypes [1].

Six-Membered Heterocyclic Core for Ring Size-Dependent nAChR Pharmacophore Geometry Studies

Select Piperidine, 2-(nitromethylene)- specifically when investigating how heterocyclic ring size (six-membered piperidine vs. five-membered pyrrolidine/imidazolidine vs. seven-membered hexahydroazepine) affects the spatial presentation of the nitromethylene pharmacophore to the nAChR binding pocket, as ring size governs binding geometry, physicochemical properties, and biological reduction kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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